alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate, 99%

Übersicht

Beschreibung

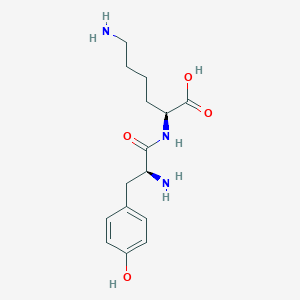

Alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is an intermediate in the interconversion of glucose and galactose . It is produced from galactose by galactokinase . It is a substrate for uridyltransferase that catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose .

Synthesis Analysis

The synthesis of alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate involves the reaction of UDP-glucose with galactose-1-phosphate, catalyzed by uridyltransferase . This reaction forms glucose-1-phosphate and UDP-galactose .Molecular Structure Analysis

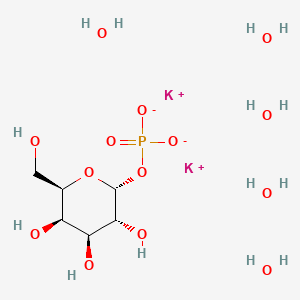

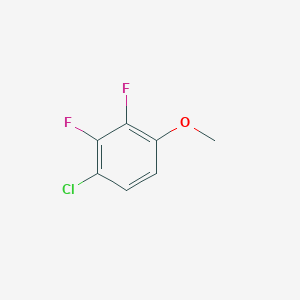

The empirical formula of alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is C6H11K2O9P · 5H2O . The molecular weight is 426.39 .Chemical Reactions Analysis

Alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is involved in the interconversion of glucose and galactose . It is produced from galactose by galactokinase . Galactose-1-phosphate uridyl transferase reversibly catalyzes the conversion of UDP-glucose (and galactose-1-phosphate to glucose-1-phosphate and UDP-galactose .Physical And Chemical Properties Analysis

Alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is colorless and forms crystals . It is soluble in water at a concentration of 5 mg/mL . It should be stored at -20°C .Wirkmechanismus

Target of Action

The primary target of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is the enzyme uridyltransferase . This enzyme plays a crucial role in the Leloir pathway of galactose metabolism .

Mode of Action

The compound acts as a substrate for uridyltransferase, which catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose . This reaction is reversible .

Biochemical Pathways

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is involved in the interconversion of glucose and galactose . It is also involved in galactose metabolism and nucleotide sugar metabolism .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate results in the formation of glucose-1-phosphate and UDP-galactose . This is a crucial step in the Leloir pathway, which is essential for the metabolism of galactose .

Action Environment

The action of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action, efficacy, and stability could be affected by the hydration status of the environment.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is a substrate for the enzyme uridyltransferase, which catalyzes the reaction of UDP-glucose with alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate to form glucose-1-phosphate and UDP-galactose . This reaction is essential in the Leloir pathway of galactose metabolism. The compound interacts with various enzymes and proteins, including galactokinase and uridyltransferase, facilitating the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis or gluconeogenesis pathways .

Cellular Effects

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cells, it is involved in the regulation of galactose metabolism, impacting the levels of glucose-1-phosphate and UDP-galactose. This regulation is crucial for maintaining cellular energy balance and proper functioning of metabolic pathways . Additionally, higher levels of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate have been reported in patients with galactosemia, a metabolic disorder affecting galactose metabolism .

Molecular Mechanism

The molecular mechanism of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate involves its role as a substrate for uridyltransferase. The compound binds to the active site of the enzyme, facilitating the transfer of a phosphate group from UDP-glucose to alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate, forming glucose-1-phosphate and UDP-galactose . This reaction is critical for the proper metabolism of galactose and the maintenance of cellular energy levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate are important factors to consider. The compound is stable when stored at -20°C and can be reconstituted in aqueous solutions for up to three weeks . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to high levels of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate can lead to disruptions in cellular metabolism and energy balance .

Dosage Effects in Animal Models

In animal models, the effects of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate vary with different dosages. At low doses, the compound supports normal galactose metabolism and energy production. At high doses, it can cause toxic effects, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is involved in the Leloir pathway of galactose metabolism. It interacts with enzymes such as galactokinase and uridyltransferase, facilitating the conversion of galactose to glucose-1-phosphate and UDP-galactose . These metabolites are essential for various metabolic processes, including glycolysis and gluconeogenesis . The compound also affects metabolic flux and the levels of other metabolites in the pathway .

Transport and Distribution

Within cells, alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in specific cellular compartments . The distribution of the compound within tissues is also influenced by its interactions with binding proteins .

Subcellular Localization

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is localized in specific subcellular compartments, including the cytoplasm and organelles involved in metabolism . Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its biochemical effects . The subcellular localization of the compound is crucial for its activity and function in metabolic pathways .

Eigenschaften

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.5H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;;/h2-10H,1H2,(H2,11,12,13);;;5*1H2/q;2*+1;;;;;/p-2/t2-,3+,4+,5-,6-;;;;;;;/m1......./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBRMLNCQMITLC-JFYWUTKTSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21K2O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19046-60-7 | |

| Record name | α-D-galactose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)

![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)